1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride
Description
This compound features a pyrrole ring substituted with a p-fluorobenzoyl group at the 2-position and a 2-(dimethylamino)ethyl chain at the 1-position, forming a monohydrochloride salt. The p-fluorobenzoyl moiety provides electron-withdrawing effects, which may influence metabolic stability and receptor binding.
Properties
CAS No. |
14927-35-6 |
|---|---|
Molecular Formula |
C15H18ClFN2O |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-[2-(4-fluorobenzoyl)pyrrol-1-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H17FN2O.ClH/c1-17(2)10-11-18-9-3-4-14(18)15(19)12-5-7-13(16)8-6-12;/h3-9H,10-11H2,1-2H3;1H |
InChI Key |
KDMJXOIPHXOXOV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C=CC=C1C(=O)C2=CC=C(C=C2)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrole ring with a dimethylaminoethyl halide under basic conditions.
Fluorobenzoylation: The final step is the acylation of the pyrrole ring with p-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or gene expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Modified Alkyl Chains or Substituent Positions
1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole Monohydrochloride
- Key Differences: Propyl vs. ethyl chain: The dimethylamino group is attached to a propyl chain (C3H7) instead of ethyl (C2H5), increasing hydrophobicity and steric bulk . o-Fluorobenzoyl vs. p-fluorobenzoyl: The fluorine atom is at the ortho position, altering electronic effects and steric interactions compared to the para-substituted target compound .
- Impact :
- The propyl chain may reduce solubility but enhance membrane permeability.
- Ortho-fluoro substitution could hinder rotational freedom or receptor binding compared to the para isomer.
1-[2-(Dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Key Differences :
- Pyrrol-2-one core : A dihydro-2-pyrrolone ring replaces the pyrrole, introducing a ketone group and altering aromaticity .
- Additional substituents : Ethoxy-3-methylbenzoyl and 4-fluorophenyl groups add complexity.
- Impact :
- The pyrrol-2-one structure may reduce reactivity compared to pyrrole but improve metabolic stability.
- Multiple substituents could enhance selectivity for specific biological targets.
Compounds with Alternative Heterocyclic Cores
3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol; Hydrochloride
- Key Differences: Pyrazole vs. pyrrole core: Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity . Difluoroethyl group: Enhances lipophilicity and metabolic stability compared to dimethylaminoethyl.
- Impact :
- Pyrazole derivatives often exhibit stronger antimicrobial or anticancer activity due to enhanced polarity .
- Fluorine substitution improves pharmacokinetic properties but may alter target specificity.
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine Hydrochloride
- Key Differences: Trifluoromethyl group: Increases electronegativity and lipophilicity compared to the p-fluorobenzoyl group . Methanamine substituent: A simpler side chain replaces the dimethylaminoethyl group.
- Impact :
- The trifluoromethyl group enhances resistance to oxidative metabolism.
- Reduced basicity from the methanamine group may limit cellular uptake efficiency.
Piperidine and Piperazine Derivatives
1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine Monohydrochloride
- Key Differences :
- Piperidine core : A six-membered nitrogen-containing ring replaces pyrrole, altering conformational flexibility .
- Methoxyphenyl and phenylethyl groups : Introduce bulk and aromatic interactions.
- Impact :
- Piperidine derivatives often exhibit CNS activity (e.g., analgesic or antidepressant effects) due to enhanced blood-brain barrier penetration .
- The absence of a fluorinated benzoyl group reduces electronic effects critical for specific receptor binding.
1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone Dihydrochloride
- Hydroxypropyl and methyl groups: Modify solubility and steric interactions.
- Impact :
- Piperazine-containing compounds are often associated with antidepressant or antipsychotic activity .
- The hydroxy group may improve solubility but reduce lipid membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
